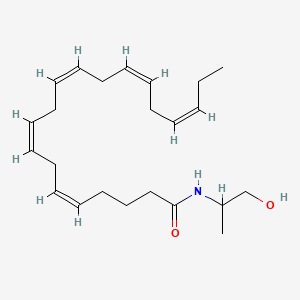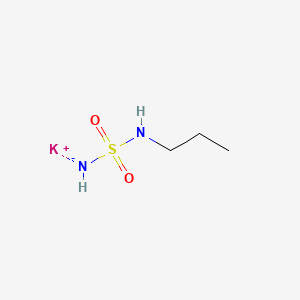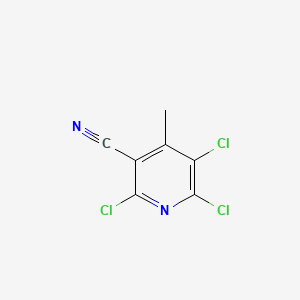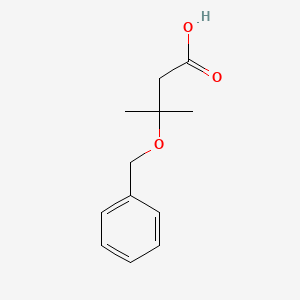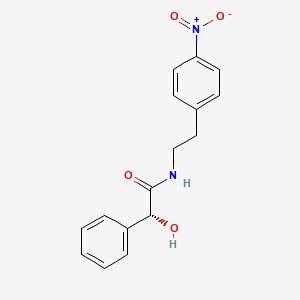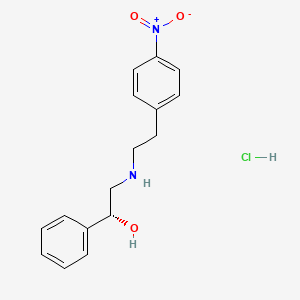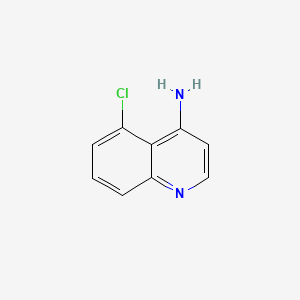
5-Chloroquinolin-4-amine
Overview
Description
5-Chloroquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 5th position and an amino group at the 4th position of the quinoline ring imparts unique properties to this compound, making it a compound of interest in scientific research.
Mechanism of Action
Target of Action
5-Chloroquinolin-4-amine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives have been found to exhibit significant antimicrobial and anticancer activities. The primary targets of this compound are likely to be similar to those of its parent compound, quinoline. For instance, in the context of anticancer activity, quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway proteins .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, in the case of anticancer activity, the compound interacts with the PI3K/AKT/mTOR pathway proteins, which play a crucial role in cell proliferation and survival . The compound’s interaction with these proteins can inhibit their function, thereby suppressing cancer cell growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. In the context of anticancer activity, the compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in regulating cell growth, proliferation, and survival. By interacting with proteins in this pathway, this compound can disrupt these processes, leading to the inhibition of cancer cell growth.
Result of Action
The result of this compound’s action is the inhibition of the growth of cells, such as cancer cells . By interacting with proteins in the PI3K/AKT/mTOR pathway, the compound can disrupt cell proliferation and survival processes, leading to the suppression of cancer cell growth.
Biochemical Analysis
Biochemical Properties
5-Chloroquinolin-4-amine, like other quinoline derivatives, is expected to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied
Cellular Effects
Quinoline derivatives have been reported to exhibit anticancer activities, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-4-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. The reaction typically requires a solvent such as ethanol or dimethylformamide and is carried out under reflux conditions .
Another method involves the reduction of 5-chloro-4-nitroquinoline using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4th position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.
Reduction Reactions: Reduction of this compound can yield different amine derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Chloroquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of antimalarial, antimicrobial, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibition, particularly in the context of tyrosine kinase inhibitors and other signaling pathways.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity, particularly in the treatment of chloroquine-resistant strains of Plasmodium falciparum.
7-Chloro-4-aminoquinoline: Exhibits antitubercular activity and is used in the development of new antitubercular agents.
2-Chloroquinoline: Used in the synthesis of various pharmaceutical agents and exhibits antimicrobial properties.
Uniqueness of 5-Chloroquinolin-4-amine
This compound is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
5-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNHGOMVIJEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696191 | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92385-37-0 | |
| Record name | 5-Chloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate](/img/structure/B579840.png)
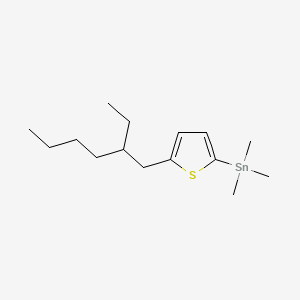
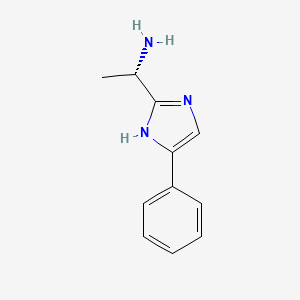
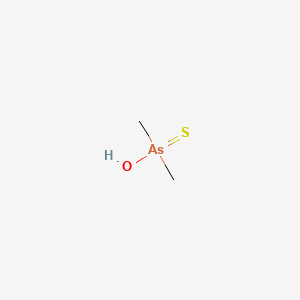
![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)
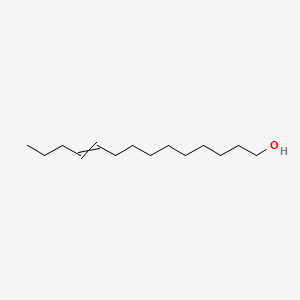
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
